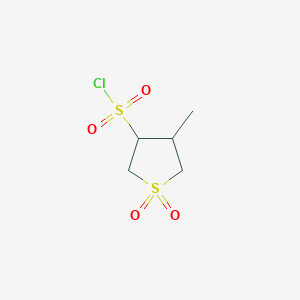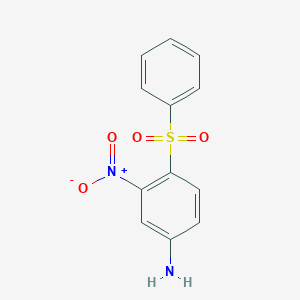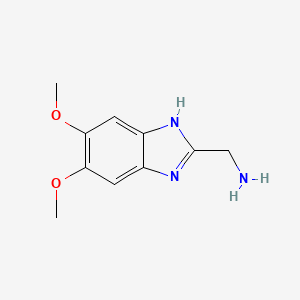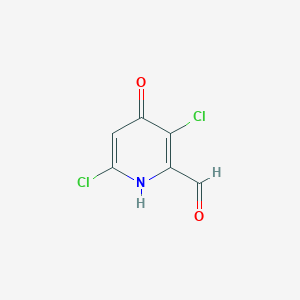
4-ethoxy-2,3-dimethylpyridine N-oxide
Overview
Description
Synthesis Analysis
While there isn’t specific information on the synthesis of 4-ethoxy-2,3-dimethylpyridine N-oxide, pyridine N-oxides can be synthesized through various methods . For instance, one method involves the reaction of 2,3-dimethylpyridine-N-oxide with thickened sulfuric acid to form a mixed solution, and then adding a sulfuric acid solution of potassium nitrate to the mixed solution .Scientific Research Applications
Synthesis and Chemical Reactions
4-Ethoxy-2,3-dimethylpyridine N-oxide has been utilized in various chemical synthesis processes. For instance, it has been used in the synthesis of complex molecules, such as 2-{[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methylthio}-1H-benzimidazole, demonstrating its versatility in organic synthesis (Pan Xiang-jun, 2006). Additionally, research has been conducted on the improvement of synthesis methods for related compounds, such as 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine, indicating ongoing interest in the efficient production of these chemicals (Xia Liang, 2007).
Structural and Spectroscopic Studies
Structural and spectroscopic studies have been performed on compounds closely related to this compound. For example, X-ray, FTIR, and ab initio HF studies of O-H-O hydrogen bond in 4-dimethylamino-2,6-dimethylpyridine N-oxide 4-toluenesulphonate provide insights into the molecular structure and bonding characteristics of similar compounds (Z. Dega-Szafran et al., 1999).
Electrochemical Studies
Electrochemical studies have also been conducted on related N-oxide compounds, such as the electrochemical oxidation of N-substituted 1,4- and 1,2-dihydropyridine derivatives, which can provide valuable information for the development of new electrochemical sensors and devices (J. Stradiņš et al., 1987).
Catalytic Activity
The catalytic activity of compounds structurally similar to this compound has been explored, such as in the case of asymmetric alternating copolymerization of cyclohexene oxide and CO2 with dimeric zinc complexes. This indicates the potential of such compounds in catalysis and polymerization reactions (K. Nakano et al., 2003).
properties
IUPAC Name |
4-ethoxy-2,3-dimethyl-1-oxidopyridin-1-ium | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-4-12-9-5-6-10(11)8(3)7(9)2/h5-6H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJNWFOFDMHWRFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=[N+](C=C1)[O-])C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(3-Fluoro-4-methoxyphenyl)sulfonyl]propanoic acid](/img/structure/B3039319.png)

![4-[(Cyanomethyl)sulfonyl]-2-fluoroanisole](/img/structure/B3039321.png)
![1-[3-(2,2,2-Trifluoroethoxy)phenyl]ethan-1-one](/img/structure/B3039322.png)



![6-(Carboxymethyl)-3-propyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B3039332.png)
![O1-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]carbonyl}-4-(trifluoromethyl)benzene-1-carbohydroximamide](/img/structure/B3039333.png)

![5-Amino-1-[3-(trifluoromethyl)-2-pyridyl]pyrazole-4-carboxylic acid](/img/structure/B3039337.png)


